molecular formula C14H11NO B6375472 2-Cyano-5-(3-methylphenyl)phenol, 95% CAS No. 1261963-33-0

2-Cyano-5-(3-methylphenyl)phenol, 95%

Cat. No. B6375472
CAS RN: 1261963-33-0
M. Wt: 209.24 g/mol
InChI Key: KWUVWFOIVYZTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(3-methylphenyl)phenol, 95% (2-CMPP) is an organic compound that is widely used in the scientific research field. It is a synthetic derivative of phenol, a naturally occurring compound found in many plants, and has a wide range of applications in the laboratory. The compound has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

2-Cyano-5-(3-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as 5-methyl-2-cyano-3-phenylphenol and 5-methyl-2-cyano-4-phenylphenol. It is also used as a catalyst in the synthesis of polymers, such as polyacrylamide, and in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. Additionally, 2-Cyano-5-(3-methylphenyl)phenol, 95% is used as a biochemical and physiological research tool, as it can be used to study the effects of various compounds on the body.

Mechanism of Action

2-Cyano-5-(3-methylphenyl)phenol, 95% is thought to act as a pro-drug, meaning that it is activated by enzymes in the body to produce an active compound. This active compound is believed to interact with various receptors in the body, such as the cannabinoid receptors, to produce a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Cyano-5-(3-methylphenyl)phenol, 95% has been shown to produce a variety of biochemical and physiological effects. It has been found to act as an anti-inflammatory, anti-nociceptive, and anti-convulsant agent. It has also been found to have anti-tumor and anti-cancer effects, as well as neuroprotective effects. Additionally, 2-Cyano-5-(3-methylphenyl)phenol, 95% has been found to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3-methylphenyl)phenol, 95% is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it has a wide range of applications in the laboratory, making it a versatile and useful tool for scientific research. However, 2-Cyano-5-(3-methylphenyl)phenol, 95% is toxic and should be handled with caution. Additionally, it is not water soluble, so it must be dissolved in an organic solvent prior to use.

Future Directions

There are a variety of potential future directions for the use of 2-Cyano-5-(3-methylphenyl)phenol, 95% in scientific research. These include further investigation into its anti-inflammatory, anti-nociceptive, and anti-convulsant effects, as well as its potential use in the development of new pharmaceuticals and polymers. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new insights into the body’s response to various compounds. Finally, 2-Cyano-5-(3-methylphenyl)phenol, 95% could be used in the development of new synthetic compounds and in the synthesis of other organic compounds.

Synthesis Methods

2-Cyano-5-(3-methylphenyl)phenol, 95% is synthesized by a multi-step process. The first step involves the reaction of 3-methylphenol with hydrogen cyanide to form 2-cyano-5-(3-methylphenyl)phenol. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The second step involves the acidification of the reaction mixture with hydrochloric acid, which yields 2-Cyano-5-(3-methylphenyl)phenol, 95% in a 95% yield.

properties

IUPAC Name

2-hydroxy-4-(3-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-3-2-4-11(7-10)12-5-6-13(9-15)14(16)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUVWFOIVYZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684612
Record name 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-methylphenyl)phenol

CAS RN

1261963-33-0
Record name 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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